molecular formula C12H14ClNO2 B11788145 Methyl 4-chloro-3-(pyrrolidin-1-yl)benzoate

Methyl 4-chloro-3-(pyrrolidin-1-yl)benzoate

Cat. No.: B11788145
M. Wt: 239.70 g/mol
InChI Key: BBWJVJKDPBMHMK-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-(pyrrolidin-1-yl)benzoate is an organic compound that belongs to the class of benzoates It features a pyrrolidine ring attached to a benzoate moiety, with a chlorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-3-(pyrrolidin-1-yl)benzoate typically involves the esterification of 4-chloro-3-(pyrrolidin-1-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-(pyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The pyrrolidine ring can be oxidized to form corresponding N-oxides.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of 4-amino-3-(pyrrolidin-1-yl)benzoate.

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of 4-chloro-3-(pyrrolidin-1-yl)benzyl alcohol.

Scientific Research Applications

Methyl 4-chloro-3-(pyrrolidin-1-yl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It is used in the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-(pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the benzoate moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(pyrrolidin-1-yl)benzoate
  • 4-Chloro-3-(pyrrolidin-1-yl)benzoic acid
  • Methyl 4-chloro-3-(piperidin-1-yl)benzoate

Uniqueness

Methyl 4-chloro-3-(pyrrolidin-1-yl)benzoate is unique due to the presence of both a chlorine atom and a pyrrolidine ring, which confer distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity in substitution reactions, while the pyrrolidine ring provides a versatile scaffold for drug design and development.

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

methyl 4-chloro-3-pyrrolidin-1-ylbenzoate

InChI

InChI=1S/C12H14ClNO2/c1-16-12(15)9-4-5-10(13)11(8-9)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3

InChI Key

BBWJVJKDPBMHMK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)N2CCCC2

Origin of Product

United States

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